molecular formula C19H26N4O2S B2807589 N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide CAS No. 2034209-58-8

N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

Cat. No.: B2807589
CAS No.: 2034209-58-8
M. Wt: 374.5
InChI Key: PUXUOJBOVAULBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a structurally complex molecule featuring a benzimidazole core substituted with a methyl group at the 2-position. The benzimidazole moiety is linked to a pyrrolidine ring via a three-carbon chain, while a methylthio (-SMe) group and an acetamide (-NHCOCH3) functional group are positioned on the butan-2-yl backbone.

Properties

IUPAC Name

N-[1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-13-20-16-6-4-5-7-18(16)23(13)15-8-10-22(12-15)19(25)17(9-11-26-3)21-14(2)24/h4-7,15,17H,8-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXUOJBOVAULBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C(CCSC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The pyrrolidine ring is then introduced via nucleophilic substitution reactions, often using pyrrolidine and suitable alkyl halides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nitrating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated benzimidazole derivatives

Comparison with Similar Compounds

2-(1-(2-Oxo-2-phenylethyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide ()

  • Substituents : A phenylethyl ketone group replaces the methylthio and acetamide moieties.
  • Synthesis : Prepared via substitution using 2-chloro-1-phenylethan-1-one in acetone (24% yield) .
  • Key Data :
    • Molecular Weight: 349.1660 g/mol ([M+H]+).
    • NMR signals indicate aromatic protons (δ 7.05–8.05 ppm) and ketone carbonyl (δ 197.41 ppm).
  • Differentiation : The absence of sulfur and acetamide groups likely alters solubility and target interactions compared to the target compound.

Acetamide-Containing Benzimidazole Derivatives

N-(1,3-Dioxoisoindolin-2-yl)-2-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)acetamide (8a, )

  • Substituents : Methylthio-benzimidazole linked to a dioxoisoindolinyl acetamide.
  • Synthesis : Reacted acetohydrazides with phthalic anhydride in acetic acid (reflux, 5 hours) .
  • Comparison : The dioxoisoindolinyl group may enhance π-π stacking interactions, whereas the target compound’s pyrrolidine could improve membrane permeability.

Sulfur-Containing Steroidogenesis Inhibitors ()

N-(4-(1H-Benzo[d]imidazol-1-yl)phenyl)-3-(methylthio)aniline (3a)

  • Substituents : Methylthio-aniline attached to a benzimidazole-phenyl scaffold.
  • Role of Sulfur : The -SMe group is critical for inhibiting steroidogenic enzymes like CYP17A1, likely via sulfur’s electron-donating effects .

Patent-Protected Benzimidazole Derivatives ()

Compound 199: (S)-N-(1-(3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)acetamide

  • Substituents : Includes sulfonamide, difluorophenyl, and alkyne groups.
  • Synthesis : Utilizes 2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)acetic acid, indicating shared intermediates with the target compound .
  • Applications : Patented for undisclosed therapeutic uses, highlighting the commercial relevance of benzimidazole-acetamide hybrids.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Benzimidazole-pyrrolidine Methylthio, acetamide Not provided Not disclosed
2-(1-(2-Oxo-2-phenylethyl)pyrrolidin-3-yl)-1H-benzimidazole-4-carboxamide Benzimidazole-pyrrolidine Phenylketone 349.17 Not disclosed
N-(1,3-Dioxoisoindolin-2-yl)-2-(2-(methylthio)-1H-benzimidazol-1-yl)acetamide (8a) Benzimidazole-dioxoisoindoline Methylthio, dioxoisoindolinyl Not provided COX inhibition
N-(4-(1H-Benzo[d]imidazol-1-yl)phenyl)-3-(methylthio)aniline (3a) Benzimidazole-phenyl Methylthio-aniline Not provided Steroidogenesis inhibition
Compound 199 (Patent) Benzimidazole-pyridine Sulfonamide, difluorophenyl, alkyne 462.97 Undisclosed therapeutic

Biological Activity

N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings, including antimicrobial, anticancer, and neuroprotective activities.

Structural Overview

The compound consists of several key structural components:

  • Benzimidazole moiety: Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Pyrrolidine ring: Associated with neuroprotective effects and enhanced bioactivity.
  • Thioether group: Potentially increases lipophilicity and membrane permeability.

Antimicrobial Activity

Research into benzimidazole derivatives has shown promising antimicrobial properties. For instance, studies have demonstrated that similar compounds exhibit significant activity against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans.

CompoundActivityMinimum Inhibitory Concentration (MIC)
2-MethylbenzimidazoleAntimicrobial< 1 µg/mL
3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-ylAntifungalMIC not specified

The benzimidazole derivatives showed high activity against staphylococci with MIC values less than 1 µg/mL, indicating their potential as effective antimicrobial agents .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Research on related benzimidazole derivatives has indicated their effectiveness against various cancer cell lines. For example, compounds with similar structures have been reported to inhibit cell proliferation in cancer cells such as MCF-7 and HCT116.

CompoundCancer Cell LineIC50 (µM)
Benzimidazole derivativeMCF-70.63–1.32
Pyrrolidine derivativeHCT116Not specified

Studies have shown that the introduction of specific substituents can enhance the inhibitory effects on cancer cell proliferation, suggesting a structure-activity relationship worth exploring further .

Case Studies

Several case studies have highlighted the biological activity of compounds structurally similar to this compound:

  • Antimicrobial Study : A study conducted on synthesized benzimidazole derivatives revealed high antimicrobial activity against Staphylococcus aureus and Candida albicans, with several compounds achieving MIC values below 3 µg/mL .
  • Cancer Cell Proliferation : Research on pyrrolidine derivatives indicated that modifications in their chemical structure led to enhanced cytotoxicity against breast cancer cells (MCF-7), suggesting that similar modifications could be beneficial for this compound .

Q & A

Q. What analytical techniques are recommended to confirm the structural identity and purity of this compound?

Methodology : Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are critical for structural validation. NMR confirms proton and carbon environments, MS determines molecular weight and fragmentation patterns, and IR identifies functional groups. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) can assess purity. Example Workflow :

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to map proton/carbon environments .
  • MS : Compare experimental m/z values with theoretical molecular weights .
  • IR : Detect characteristic peaks (e.g., C=O, N-H stretches) .

Q. What synthetic pathways are commonly employed to synthesize this compound?

Methodology : Multi-step organic synthesis involving:

  • Step 1 : Condensation of 2-methyl-1H-benzo[d]imidazole with pyrrolidine derivatives.
  • Step 2 : Introduction of methylthio and acetamide groups via nucleophilic substitution or acylation . Key Reagents :
  • Oxidizing agents (e.g., hydrogen peroxide) for sulfur-containing groups .
  • Reducing agents (e.g., sodium borohydride) to stabilize intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized for derivative synthesis?

Methodology :

  • Temperature : Elevated temperatures (e.g., 60–80°C) accelerate reactions but may require trade-offs in selectivity .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Catalysts : Use Pd-based catalysts for cross-coupling reactions to minimize side products . Example : Optimizing pH (6–8) improves cyclization efficiency in aqueous conditions .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

Methodology :

  • Re-evaluate Force Fields : Adjust parameters in density functional theory (DFT) models to better reflect solvation effects or tautomeric states .
  • Experimental Validation : Conduct dose-response assays (e.g., IC50_{50} measurements) to verify computational hits . Case Study : Discrepancies in binding affinity predictions may arise from unaccounted protein flexibility—molecular dynamics simulations can address this .

Q. What strategies mitigate stability issues in aqueous environments?

Methodology :

  • pH Control : Buffered solutions (pH 7.4) prevent hydrolysis of labile groups (e.g., acetamide) .
  • Temperature : Storage at 4°C slows degradation kinetics .
  • Lyophilization : Freeze-drying improves long-term stability for biological assays .

Q. How to design in vivo pharmacokinetic studies for this compound?

Methodology :

  • Dosing Routes : Intravenous vs. oral administration to assess bioavailability .
  • Analytical Techniques : LC-MS/MS quantifies plasma concentrations post-administration .
  • Metabolite Profiling : Use 14C^{14}C-labeled analogs to track biotransformation pathways .

Data Analysis & Mechanistic Insights

Q. How to address discrepancies in spectroscopic data during characterization?

Methodology :

  • Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds .
  • 2D NMR : Use HSQC or COSY to resolve overlapping peaks .
  • X-ray Crystallography : Resolve ambiguous stereochemistry .

Q. What mechanistic insights explain cyclization or cross-coupling reactions?

Methodology :

  • Kinetic Studies : Monitor reaction progress via time-resolved spectroscopy to identify rate-limiting steps .
  • Isotopic Labeling : 18O^{18}O-labeling tracks oxygen incorporation during oxidation . Example : Pd-catalyzed Suzuki-Miyaura coupling requires base-assisted transmetallation for aryl-aryl bond formation .

Integrated Computational-Experimental Approaches

Q. How does computational modeling predict reactivity and electronic properties?

Methodology :

  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Docking : Screen compound libraries against target proteins (e.g., kinases) to prioritize derivatives . Case Study : Fluorescent maleimide derivatives were designed using coupled DFT and experimental UV-Vis spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.